1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes aziridine and phosphorothioyl groups, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of aziridine derivatives with phosphorothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of appropriate solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and the implementation of purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole involves its interaction with biological molecules through its reactive aziridine rings. These rings can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of biological processes. The phosphorothioyl group also plays a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- P,P-Di(1-aziridinyl)-N’-(1-methylethylidene)-N-phenylphosphinic hydrazide
- P,P-Di(1-aziridinyl)-N’-(4-nitrophenyl)-N-(phenylmethylidene)phosphinic hydrazide
- P,P-Di(1-aziridinyl)-N’-(4-hydroxy-10-oxo-9(10H)-anthracenylidene)-N-methylphosphinic hydrazide
Uniqueness
1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole is unique due to its combination of aziridine and phosphorothioyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
bis(aziridin-1-yl)-sulfanylidene-[2-(trichloromethyl)-4,5-dihydroimidazol-1-yl]-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl3N4PS/c9-8(10,11)7-12-1-2-15(7)16(17,13-3-4-13)14-5-6-14/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFTWFZZGOVVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C(Cl)(Cl)Cl)P(=S)(N2CC2)N3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3N4PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109827-56-7 |
Source
|
Record name | 1-(BIS-AZIRIDIN-1-YL-PHOSPHINOTHIOYL)-2-TRICHLOROMETHYL-4,5-DIHYDRO-1H-IMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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